tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane
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Overview
Description
tert-Butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane: is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a diazirine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride in the presence of imidazole . The reaction conditions often include the use of methylene chloride as a solvent and maintaining anhydrous conditions to ensure high yields.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazirine moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound is used as a photoaffinity label due to its diazirine moiety, which can form covalent bonds with biomolecules upon exposure to UV light. This property makes it valuable for studying protein-ligand interactions and mapping active sites in enzymes .
Medicine: In medicine, the compound’s ability to form stable covalent bonds with biomolecules is exploited in drug discovery and development. It is used to identify and characterize drug targets and to study the mechanisms of action of various pharmaceuticals .
Industry: In industrial applications, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its unique chemical properties make it suitable for use in high-performance applications .
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane involves the formation of covalent bonds with target molecules. The diazirine moiety, upon exposure to UV light, generates a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, forming stable covalent adducts with biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
tert-Butyldimethylsilane: A simpler organosilicon compound with similar protective properties.
tert-Butyldimethylsilanol: A hydroxylated derivative with applications in organic synthesis.
tert-Butyl (chloro)diphenylsilane: A chlorinated derivative used in various chemical transformations.
Uniqueness: tert-Butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane is unique due to the presence of the diazirine moiety, which imparts photoaffinity labeling capabilities. This feature distinguishes it from other similar compounds and makes it particularly valuable in biological and medicinal research .
Properties
Molecular Formula |
C16H23F3N2OSi |
---|---|
Molecular Weight |
344.45 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane |
InChI |
InChI=1S/C16H23F3N2OSi/c1-11(22-23(5,6)14(2,3)4)12-7-9-13(10-8-12)15(20-21-15)16(17,18)19/h7-11H,1-6H3/t11-/m0/s1 |
InChI Key |
FUGQVZUQYQDNNC-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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